
4-Bromo-7-hydroxypteridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-hydroxypteridine-6-carboxylic acid typically involves the bromination of 7-hydroxypteridine-6-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-hydroxypteridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts for cross-coupling reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Reactions: Products include various substituted pteridines depending on the nucleophile used.
Oxidation and Reduction: Products include pteridine derivatives with altered oxidation states.
Scientific Research Applications
4-Bromo-7-hydroxypteridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-hydroxypteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Hydroxypteridine-6-carboxylic acid: Lacks the bromine atom at the 4-position.
4-Chloro-7-hydroxypteridine-6-carboxylic acid: Contains a chlorine atom instead of bromine.
4-Fluoro-7-hydroxypteridine-6-carboxylic acid: Contains a fluorine atom instead of bromine.
Uniqueness
4-Bromo-7-hydroxypteridine-6-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives .
Properties
Molecular Formula |
C7H3BrN4O3 |
|---|---|
Molecular Weight |
271.03 g/mol |
IUPAC Name |
4-bromo-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H3BrN4O3/c8-4-2-5(10-1-9-4)12-6(13)3(11-2)7(14)15/h1H,(H,14,15)(H,9,10,12,13) |
InChI Key |
SLARUQZQFMSZNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


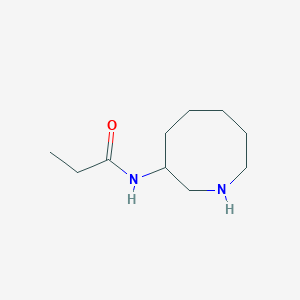
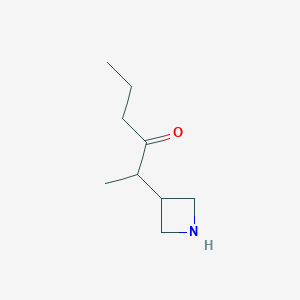
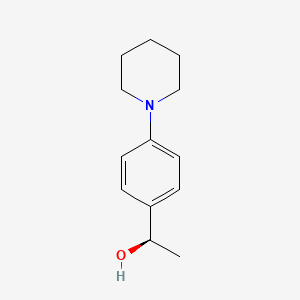
![(R)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol](/img/structure/B13168880.png)
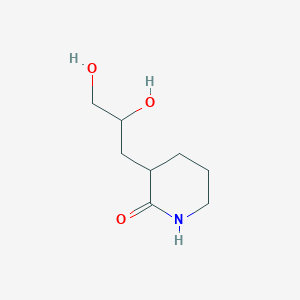
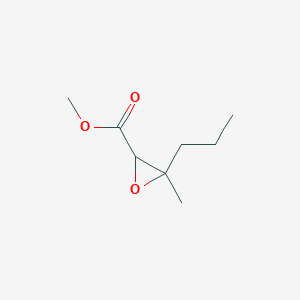
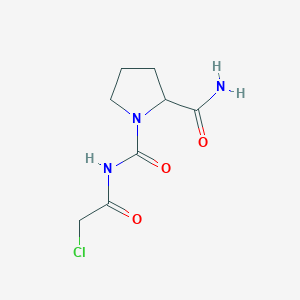
![N-[(3-aminocyclobutyl)methyl]methanesulfonamide](/img/structure/B13168911.png)
![7-Oxaspiro[5.6]dodec-9-en-1-one](/img/structure/B13168917.png)
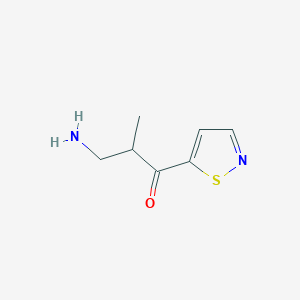
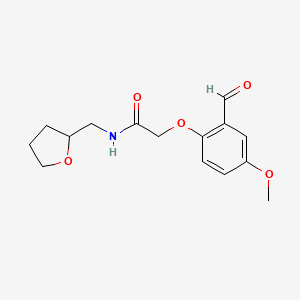

![1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13168945.png)
methanol](/img/structure/B13168953.png)
